1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylc arbonyl)-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone core, substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can replace specific functional groups with others, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-[2-(Diethylamino)ethyl]-5-[4-(Dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
The uniqueness of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H30N2O5S |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H30N2O5S/c1-5-25(6-2)12-13-26-21(16-10-11-17(31-7-3)18(15-16)30-4)20(23(28)24(26)29)22(27)19-9-8-14-32-19/h8-11,14-15,21,28H,5-7,12-13H2,1-4H3 |
InChI Key |
ADJOHTDXYLXTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OCC)OC |
Origin of Product |
United States |
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